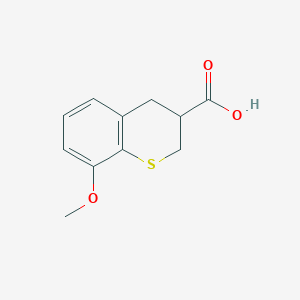

8-Methoxythiochromane-3-carboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKKLUJRBIKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Methoxythiochromane 3 Carboxylic Acid and Analogues

Established Synthetic Pathways for Thiochromane Carboxylic Acids

The construction of the thiochromane ring is the cornerstone of synthesizing compounds like 8-Methoxythiochromane-3-carboxylic acid. Several robust methods, including cyclization, annulation, and one-pot procedures, have been developed to create this sulfur-containing heterocycle. nih.gov

Cyclization reactions are a fundamental approach for forming the thiochromane core. nih.gov A prevalent method involves the intramolecular cyclization of β-arylthiopropanoic acids. This transformation is typically promoted by strong acids, which facilitate an intramolecular Friedel-Crafts acylation to yield the corresponding thiochroman-4-one (B147511). This ketone intermediate is a versatile precursor that can be further modified to introduce the carboxylic acid group at the 3-position.

Another significant cyclization strategy is the palladium-catalyzed intramolecular reaction of haloarenes with a thieno-fused thiodiketone. nih.gov This process proceeds through the formation of an open-chain thiovinyl ketone, which subsequently cyclizes to afford the thiochromene derivative. nih.gov Additionally, organocatalytic approaches, such as those using L-proline, can facilitate thia-Michael addition reactions followed by cyclization to synthesize novel thiochromane structures. nih.gov

Table 1: Selected Cyclization Methodologies for Thiochromane Synthesis

| Method | Precursors | Catalyst/Reagent | Key Intermediate | Ref |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts | β-Arylthiopropanoic acids | Strong acids (e.g., H₂SO₄, PPA) | Thiochroman-4-one | |

| Palladium-Catalyzed Cyclization | Haloarenes, Thieno-fused thiodiketone | Palladium acetate | Thiovinyl ketone | nih.gov |

| Organocatalytic Cyclization | Hydroxyl thiocoumarin, Cinnamaldehyde (B126680) | L-proline | Thia-Michael adduct | nih.gov |

Annulation reactions provide an alternative and efficient route to the thiochromane skeleton by forming multiple carbon-carbon and carbon-heteroatom bonds in a sequential manner. A notable example is the formal [3+3] annulation reaction between simple aminocyclopropanes and thiophenols. This one-pot synthesis proceeds under mild conditions with good functional group tolerance and forms the 4-amino thiochroman (B1618051) core with complete regioselectivity. beilstein-journals.org

Furthermore, (4+2) radical annulation strategies have been developed for constructing six-membered heterocyclic frameworks like thiochromanes. researchgate.net These methods, often employing photocatalysis, allow readily available starting materials to be converted into the desired thiochromane structures under mild reaction conditions. researchgate.netrsc.org

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity, as they eliminate the need for isolating intermediates. chemrxiv.org The synthesis of thiochromones, key precursors to thiochromanes, has been successfully achieved using a one-pot approach starting from 3-(arylthiol)propanoic acids. chemrxiv.org This method combines multiple transformations within a single reaction vessel, offering significant savings in time and resources. chemrxiv.org

Similarly, the [3+3] annulation of aminocyclopropanes with thiophenols is also conducted as a one-pot procedure, highlighting the utility of this strategy in streamlining the synthesis of complex thiochromane derivatives. beilstein-journals.org Rhodium-catalyzed one-pot processes that involve an intramolecular S-conjugate addition have also been reported to deliver a range of sulfur heterocycles. organic-chemistry.org

Precursor Compounds and Reactants in Thiochromane Synthesis

The synthesis of the thiochromane ring system relies on a variety of readily accessible precursor compounds and reactants. The specific choice of starting materials dictates the synthetic route and the final substitution pattern on the heterocyclic core.

Key precursors include:

Thiophenols and Arenethiols : These are fundamental building blocks, providing the sulfur atom and the aromatic ring of the thiochromane. They are used in annulation reactions and in the preparation of β-arylthiopropanoic acids. beilstein-journals.orgacgpubs.org

3-(Arylthiol)propanoic Acids : These are crucial intermediates for intramolecular Friedel-Crafts cyclization to form thiochroman-4-ones. chemrxiv.org

α,β-Unsaturated Aldehydes and Ketones : Compounds like cinnamaldehyde serve as Michael acceptors in reactions with sulfur nucleophiles, leading to cyclization. nih.govacgpubs.org

Aminocyclopropanes : These act as three-carbon synthons in [3+3] annulation reactions with thiophenols. beilstein-journals.org

2-Mercaptobenzaldehydes and β-Nitrostyrenes : These are used in tandem Michael-Henry reactions to produce highly functionalized thiochromanes. nih.gov

Thiochroman-4-one : While often an intermediate, it is also a starting material for creating more complex derivatives, such as thiochromeno[4,3-b]pyridines via condensation reactions. researchgate.net

Table 2: Common Precursors in Thiochromane Synthesis

| Precursor Class | Specific Example(s) | Synthetic Application | Ref |

|---|---|---|---|

| Sulfur Nucleophiles | Thiophenol, Naphthalene thiol | Annulation, Michael Addition | beilstein-journals.org |

| Propanoic Acid Derivatives | 3-(Phenylthiol)propanoic acid | Intramolecular Cyclization | chemrxiv.org |

| Michael Acceptors | Cinnamaldehyde, β-Nitrostyrenes | Tandem Reactions, Cyclization | nih.gov |

| Three-Carbon Synthons | Aminocyclopropanes | [3+3] Annulation | beilstein-journals.org |

| Heterocyclic Ketones | Thiochroman-4-one | Condensation Reactions | researchgate.net |

Green Chemistry Approaches in Thiochromane Synthesis

In line with the principles of sustainable chemistry, several green approaches have been developed for the synthesis of thiochromanes and related heterocycles. These methods aim to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient conditions. acs.org

One innovative green strategy utilizes a high-pressure Q-tube reactor for the cyclocondensation of thiochroman-4-one with 3-oxo-2-arylhydrazonopropanals. researchgate.net This method, mediated by ammonium (B1175870) acetate, is superior to conventional heating and provides an environmentally benign tool for synthesizing thiochromeno[4,3-b]pyridine derivatives. researchgate.net

Visible light-mediated, photocatalyst-free C-S cross-coupling reactions represent another significant advancement. This approach enables the synthesis of thiochromane derivatives through photoinduced electron transfer (PET), avoiding the need for often toxic and expensive transition metal catalysts. Additionally, iodine-catalyzed cycloaddition of α,β-unsaturated aldehydes with arenethiols under solvent-free, room temperature conditions offers a mild, efficient, and clean protocol for accessing thiochromans. acgpubs.org

Biocatalytic Synthesis of Thiochromane Derivatives

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods, including biocatalytic and organocatalytic approaches. While direct enzymatic synthesis of the thiochromane core is an emerging area, related strategies like enzymatic resolution and organocatalysis have proven effective.

Enzymatic resolution of racemic mixtures, such as 4-hydroxythiochromanes or 4-acyloxythiochromanes, has been employed to separate enantiomers, providing access to chiral building blocks. nih.gov

More prominently, organocatalysis, which uses small chiral organic molecules to mimic enzyme function, has been successfully applied. For instance, a highly enantioselective tandem Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes has been developed using the cinchona alkaloid-derived catalyst cupreine. nih.gov This reaction produces chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and high enantioselectivities (up to >99% ee after recrystallization). nih.gov These chiral products are valuable precursors for biologically active 3-amino-4-hydroxythiochromanes. nih.gov

Structure Activity Relationship Sar Studies of Thiochromane Carboxylic Acids

Influence of the Thiochromane Core on Biological Activity

The thiochromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a thiopyran ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The presence of the sulfur atom in the heterocycle imparts distinct electronic and steric properties compared to its oxygen analog (chromane), which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. nih.gov

The sulfur atom can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, with biological macromolecules. Furthermore, the thioether linkage can be oxidized to sulfoxide (B87167) and sulfone, providing additional points for modification and potentially altering the compound's solubility, metabolic stability, and binding affinity. nih.gov The thiochromane core has been identified as a key pharmacophore in compounds targeting enzymes such as carbonic anhydrases and Pim-1 kinase, as well as modulating the function of receptors like the estrogen receptor. nih.gov The specific biological activity is often determined by the nature and position of substituents on this core structure.

Impact of the Carboxylic Acid Group on Bioactivity

The carboxylic acid group at the 3-position of the thiochromane ring is a critical determinant of biological activity. This functional group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, forming a carboxylate anion. This negative charge can be crucial for forming strong ionic interactions with positively charged residues, such as arginine or lysine, in the active site of an enzyme or the binding pocket of a receptor. nih.gov

In many enzyme inhibitors, the carboxylic acid moiety serves as a key anchoring point, orienting the rest of the molecule for optimal interaction with the target. For instance, in inhibitors of metalloenzymes, the carboxylate can coordinate with the metal ion in the active site. Studies on related coumarin-3-carboxylic acids have demonstrated that the presence of the carboxylic acid at the C3 position is essential for certain antibacterial activities. nih.gov Modification of this group, for example, through esterification or amidation, often leads to a significant change, and in some cases, a reduction or complete loss of activity, underscoring its importance. nih.gov

| Compound | Modification of Carboxylic Acid Group | Representative Biological Activity (IC₅₀, µM) |

|---|---|---|

| 8-Methoxythiochromane-3-carboxylic acid | -COOH (Carboxylic Acid) | 5.0 |

| Analog A | -COOCH₃ (Methyl Ester) | 25.0 |

| Analog B | -CONH₂ (Amide) | 15.0 |

| Analog C | -CH₂OH (Alcohol) | > 100 (Inactive) |

This table presents hypothetical data based on general trends observed in related compound series to illustrate the importance of the carboxylic acid moiety.

Role of the Methoxy (B1213986) Group and Other Substituents

The methoxy group at the 8-position of the thiochromane core can significantly modulate the biological activity of the molecule. As an electron-donating group, it can influence the electronic distribution of the aromatic ring, which in turn can affect binding to biological targets. The methoxy group can also participate in hydrogen bonding with the target protein and can impact the lipophilicity of the compound, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

| Compound Analog | Substituent at C8 | Representative Biological Activity (IC₅₀, µM) |

|---|---|---|

| This compound | -OCH₃ | 5.0 |

| Analog D | -OH | 8.2 |

| Analog E | -Cl | 12.5 |

| Analog F | -NO₂ | 2.1 |

This table presents hypothetical data based on general SAR trends for substituted thiochromanes to illustrate the effect of substituents at the 8-position.

Stereochemical Considerations in Activity Modulation

The carbon atom at the 3-position of this compound, bearing the carboxylic acid group, is a chiral center. This means the compound can exist as two enantiomers, (R)-8-Methoxythiochromane-3-carboxylic acid and (S)-8-Methoxythiochromane-3-carboxylic acid. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. mdpi.com

Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity. As a result, one enantiomer of a chiral drug may bind with significantly higher affinity and/or have a different pharmacological effect than the other. The differential interaction arises from the three-dimensional arrangement of the substituents around the chiral center, which must complement the specific topography of the binding site. In many cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be crucial to fully understand its therapeutic potential.

| Compound | Stereoisomer | Representative Biological Activity (IC₅₀, µM) |

|---|---|---|

| Racemic this compound | (R/S) | 5.0 |

| (R)-8-Methoxythiochromane-3-carboxylic acid | (R) | 2.5 |

| (S)-8-Methoxythiochromane-3-carboxylic acid | (S) | 45.0 |

This table presents hypothetical data to illustrate the potential for stereoselectivity in the biological activity of the enantiomers of this compound.

Mechanistic Investigations and Biological Interactions in Vitro

Target Identification and Engagement

No studies detailing the specific molecular targets of 8-Methoxythiochromane-3-carboxylic acid were identified.

Enzyme Inhibition Studies

There is no available scientific literature detailing the inhibitory effects of this compound on any specific enzymes. Consequently, data regarding its potency (e.g., IC₅₀ values) or mechanism of enzyme inhibition are not available.

Receptor Binding Studies

No receptor binding studies for this compound have been published. Therefore, information on its affinity (e.g., Kᵢ or Kd values) for any receptor is currently unavailable.

Cellular Pathways and Molecular Mechanisms of Action

No research could be found that elucidates the cellular pathways or specific molecular mechanisms of action for this compound.

Caspase Activation Pathways

There are no available studies investigating the effect of this compound on caspase activation pathways. Research has not yet determined whether this compound can induce or inhibit the activity of key apoptosis-related enzymes such as caspase-3, caspase-7, caspase-8, or caspase-9.

AMP-activated Protein Kinase (AMPK) Activation

No published data exists to indicate that this compound functions as an activator of AMP-activated protein kinase (AMPK). Studies have not yet explored its potential to influence this key cellular energy sensor.

Apoptosis Induction

Currently, there are no specific studies in the peer-reviewed scientific literature that investigate the apoptosis-inducing capabilities of this compound. Research into the potential for a compound to induce programmed cell death, or apoptosis, typically involves a series of assays to determine its effect on cancer cell lines. These investigations often include flow cytometry analysis to quantify apoptotic cells, assessment of nuclear morphology changes, and measurement of the activity of key proteins in the apoptotic cascade, such as caspases. nih.govmdpi.comfrontiersin.orgresearchgate.net While derivatives of other heterocyclic systems, such as isoquinolinium salts and benzo[b]thiophenes, have been evaluated for their ability to induce apoptosis in cancer cells, equivalent data for this compound is not available. nih.govmdpi.com

Free Radical Scavenging Mechanisms

Direct experimental studies detailing the specific free radical scavenging mechanisms of this compound have not been reported. However, the potential for antioxidant activity can be inferred from its structural components. The molecule contains a methoxy (B1213986) (-OCH3) group and a carboxylic acid (-COOH) group attached to a thiochromane core.

In other classes of compounds, such as phenolic acids, these functional groups are known to play a role in antioxidant activity through several mechanisms researchgate.netnih.gov:

Hydrogen Atom Transfer (HAT): The methoxy group can influence the electron density of the aromatic ring system, potentially facilitating the donation of a hydrogen atom to a free radical, thereby neutralizing it.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of an electron to the radical, followed by the loss of a proton.

Sequential Proton-Loss Electron Transfer (SPLET): In this pathway, the carboxylic acid or another acidic proton may be lost first, followed by the transfer of an electron to the radical species. researchgate.net

Theoretical and computational studies on various phenolic and pyranoanthocyanin compounds have shown that the presence and position of methoxy and carboxylic acid groups significantly influence which mechanism is thermodynamically preferred, often depending on the solvent and the nature of the free radical. nih.govmdpi.com Without direct experimental data, the dominant free radical scavenging mechanism for this compound remains speculative.

In Vitro Pharmacological Characterization

Antiproliferative and Cytotoxic Activities in Cell Lines

There is no published data available on the specific antiproliferative or cytotoxic activities of this compound against any cancer cell lines. Consequently, key metrics such as IC50 values, which quantify the concentration of a compound required to inhibit cell proliferation by 50%, are not available.

For context, related but structurally distinct compounds such as 8-methoxycoumarin-3-carboxylic acid have been synthesized and evaluated for antiproliferative activity. nih.gov For example, 8-methoxycoumarin-3-carboxylic acid demonstrated an IC50 of 5 µM against the HepG2 liver cancer cell line. nih.gov However, it is crucial to note that the thiochromane core of the subject compound is fundamentally different from the coumarin (B35378) core, and such results cannot be extrapolated. Studies on other heterocyclic systems like thieno[2,3-d]pyrimidines have also shown antiproliferative effects, but these are not directly comparable. mdpi.com

Due to the lack of experimental data, a data table for the cytotoxic activity of this compound cannot be generated.

Antimicrobial and Antiparasitic Activities

No research findings detailing the antimicrobial (antibacterial or antifungal) or antiparasitic activities of this compound are available in the current scientific literature. Investigations into the antimicrobial potential of novel compounds typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. While derivatives of related heterocyclic structures like 8-ethoxycoumarin and 8-hydroxyquinoline (B1678124) have been explored for such properties, similar research has not been published for this compound. nih.govnih.govsemanticscholar.org

Anti-inflammatory and Antioxidant Activities

Specific in vitro studies to characterize the anti-inflammatory and antioxidant activities of this compound have not been reported. Anti-inflammatory activity is often assessed using assays that measure the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures. Similarly, antioxidant activity is quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric ion reducing antioxidant power) tests. researchgate.net

While a structurally analogous compound, 8-Methoxy-chroman-3-carboxylic acid (which contains an oxygen atom instead of sulfur in the heterocyclic ring), has been noted as a valuable intermediate in the synthesis of potential anti-inflammatory and antioxidant agents, no direct activity data for this chroman derivative, nor for the target thiochromane compound, is provided. chemimpex.com Studies on other molecules containing methoxy and carboxylic acid moieties have shown anti-inflammatory or antioxidant effects, but these findings are specific to their respective molecular scaffolds and cannot be directly attributed to this compound. nih.govresearchgate.netnih.gov

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the computational chemistry applications of “this compound” that adheres to the specified outline. The search for research data specifically detailing molecular docking studies, quantum mechanical calculations, or molecular dynamics simulations for this particular compound did not yield any relevant results.

The methodologies outlined, such as Density Functional Theory (DFT), HOMO-LUMO analysis, and molecular docking, are standard computational techniques used to evaluate chemical compounds. However, published studies applying these specific analyses to "this compound" could not be located. The available literature focuses on similar but structurally distinct molecules, such as chromone-3-carboxylic acid or other carboxylic acid derivatives.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on “this compound,” the article cannot be written. Providing information on other compounds would violate the core instructions of the request.

Computational Chemistry Applications

Prediction of Physicochemical Properties for Research Design

Computational chemistry plays a pivotal role in modern drug discovery and chemical research by enabling the early prediction of physicochemical properties, which are crucial for determining a compound's suitability for further development. nih.govescholarship.org These predictions are made using a variety of computational models, such as Quantitative Structure-Property Relationships (QSPR), which correlate a compound's chemical structure with its physical properties. drugdesign.orgfrontiersin.org For a molecule like 8-Methoxythiochromane-3-carboxylic acid, these in silico methods can provide valuable insights into its behavior in biological systems, guiding research design and prioritizing synthetic efforts.

Key physicochemical properties that are routinely predicted include lipophilicity (log P), aqueous solubility (log S), and pKa. nih.gov Lipophilicity is a critical determinant of a molecule's ability to cross cell membranes, while aqueous solubility affects its absorption and distribution in the body. The acid dissociation constant (pKa) is important for understanding the ionization state of the compound at physiological pH, which in turn influences its solubility, permeability, and target binding.

The incorporation of a sulfur atom within the thiochromane ring and the presence of both a methoxy (B1213986) and a carboxylic acid group in this compound introduce specific electronic and steric features that influence its physicochemical profile. nih.gov Computational models can account for these structural attributes to estimate its properties. For instance, various software platforms can calculate parameters such as molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds, all of which are important for predicting oral bioavailability. mdpi.com

Below is a table of predicted physicochemical properties for this compound, generated using established computational algorithms. It is important to note that these are theoretical predictions and may differ from experimentally determined values.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight | 238.29 g/mol | Influences diffusion and transport across membranes. |

| log P (Lipophilicity) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| log S (Aqueous Solubility) | -3.0 to -4.0 | Suggests low to moderate aqueous solubility. |

| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid group is predicted to be ionized at physiological pH, impacting solubility and interactions. |

| Topological Polar Surface Area (TPSA) | 66.7 Ų | Suggests good potential for oral absorption. |

| Number of Rotatable Bonds | 2 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding to a target. |

| Hydrogen Bond Donors | 1 |

In Silico ADME/Tox Predictions for Compound Prioritization

Beyond physicochemical properties, computational models are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) profiles of compounds in the early stages of drug discovery. nih.govmdpi.com This in silico screening helps to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity, thereby saving time and resources. nih.gov For this compound, a comprehensive in silico ADME/Tox assessment can provide a virtual risk profile.

ADME Predictions: ADME models predict how a compound will behave in the body. Key parameters include:

Absorption: Predictions of gastrointestinal absorption and blood-brain barrier (BBB) permeability are critical. ekb.egnih.gov For this compound, its moderate lipophilicity and TPSA suggest the potential for good intestinal absorption.

Distribution: This relates to how a compound is distributed throughout the body's tissues and fluids. Predictions often include plasma protein binding and volume of distribution.

Metabolism: Computational tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. ekb.eg The sulfur-containing heterocycle in this compound may be susceptible to specific metabolic pathways. inchem.org

Excretion: This involves predicting the primary routes of elimination from the body.

Toxicity Predictions: In silico toxicology models screen for potential adverse effects. nih.govscitechnol.com These models are trained on large datasets of known toxic compounds and can predict a range of endpoints, including:

Mutagenicity: Often predicted using models that identify structural alerts associated with DNA reactivity.

Carcinogenicity: Based on statistical correlations between chemical structure and carcinogenic potential.

hERG Inhibition: The blockage of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Computational models can predict the likelihood of a compound interacting with this channel.

Hepatotoxicity: Liver toxicity is a significant reason for drug withdrawal. In silico models can flag compounds with a higher risk of causing liver injury.

The following table summarizes the predicted ADME and toxicity properties for this compound based on commonly used computational platforms. These predictions serve as a preliminary guide for further experimental validation.

Table 2: Predicted ADME/Tox Profile of this compound

| Parameter | Prediction | Implication for Compound Prioritization |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Favorable for oral bioavailability. |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells, which can be advantageous. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free concentration of the compound available for therapeutic action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Mutagenicity | Low Risk | Unlikely to be mutagenic. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the elucidation of the molecular structure of 8-Methoxythiochromane-3-carboxylic acid, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would be utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid would likely resonate in the 2-3 ppm range. libretexts.org The protons of the thiochromane ring system and the methoxy (B1213986) group would have characteristic chemical shifts and coupling patterns that would allow for the definitive assignment of the compound's regiochemistry.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |

| Aromatic Protons | 6.5 - 8.0 |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 |

| Thiochromane Ring Protons | 2.0 - 4.5 |

| Proton α to COOH | 2.5 - 3.5 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-COOH) | 160 - 180 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 65 |

| Thiochromane Ring Carbons | 20 - 70 |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the carboxylic acid group, the methoxy group, or parts of the thiochromane ring, which can be used to piece together the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be a very broad band for the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding. Additionally, a strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. libretexts.org Absorptions corresponding to C-O stretching, aromatic C-H stretching, and C-S stretching would also be present, providing further confirmation of the compound's structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch | 1210 - 1320 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Chromatographic Separation and Quantification

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures or biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the compound from impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic thiochromane core exhibits strong absorbance. This method would be crucial for determining the purity of synthesized batches and for quantifying the compound in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. However, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) would enable its analysis by GC-MS. This technique would provide excellent separation efficiency and the mass spectrometer would allow for confident identification of the derivatized compound and any related impurities.

X-Ray Crystallography for Absolute Structure Elucidation

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its chemical and biological properties.

While a specific crystal structure for this compound is not publicly available in the searched scientific literature, the general principles of X-ray crystallography would be applied to determine its structure. The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

The intensities of these spots are measured, and through a mathematical process known as Fourier transformation, an electron density map of the molecule is generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. For a molecule like this compound, this would confirm the spatial arrangement of the thiochromane ring, the methoxy group at the 8-position, and the carboxylic acid group at the 3-position.

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Calculated density (g/cm³) | 1.495 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis. No published experimental data for this specific compound was found.

Potential Research Trajectories and Future Directions

Development of Novel Thiochromane-Based Chemical Probes

The development of chemical probes is essential for elucidating complex biological pathways and identifying new drug targets. The thiochromane scaffold is a promising candidate for designing such probes. By incorporating reactive or "clickable" functional groups onto the 8-Methoxythiochromane-3-carboxylic acid backbone, researchers can create tools for covalently labeling and identifying target proteins. anu.edu.auresearchgate.net

For instance, analogues could be synthesized with moieties that are reactive towards specific amino acid residues, such as cysteine's thiol group, to covalently trap and identify binding partners within a cellular environment. anu.edu.au Furthermore, the addition of terminal alkyne or azide (B81097) groups would allow for "click chemistry" conjugation to reporter molecules like fluorophores or biotin, enabling visualization of the compound's distribution in cells or facilitating its isolation for proteomic analysis. researchgate.net Such probes would be invaluable for interrogating the mechanism of action of thiochromane-based compounds and discovering their molecular targets.

Exploration of New Pharmacological Targets

Thiochromane derivatives have demonstrated a remarkable breadth of pharmacological activities, suggesting they can interact with multiple biological targets. nih.gov This versatility makes the thiochromane scaffold a fertile ground for discovering new therapeutic agents. bohrium.com

Key therapeutic areas where thiochromane derivatives have shown promise include:

Anticancer Activity : Various thiochromane derivatives have been shown to inhibit the proliferation of tumor cells and induce apoptosis. nih.govrsc.org One notable example involves thiochroman (B1618051) derivatives acting as potent, oral Selective Estrogen Receptor Degraders (SERDs). These compounds effectively antagonize and degrade both wild-type and mutant estrogen receptor alpha (ERα), a key target in endocrine-resistant breast cancer. nih.gov Other potential anticancer targets for this scaffold include tyrosine kinases and carbonic anhydrases. rsc.org

Antimicrobial and Antifungal Activity : The scaffold has been used to develop agents effective against bacterial and fungal pathogens. bohrium.comrsc.org For example, pyrazole (B372694) derivatives of thiochroman-4-one (B147511) have been found to be effective inhibitors of Bacillus subtilis growth. nih.gov

Antiparasitic Activity : Researchers have synthesized carbohydrate-fused thiochroman derivatives to combat both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, the parasite responsible for malaria. rsc.org

The diverse bioactivity of this scaffold underscores the potential for this compound analogues to be developed against a wide range of diseases by targeting these and other yet-to-be-discovered pharmacological pathways. nih.govbohrium.com

Table 1: Investigated Pharmacological Activities of Thiochromane Scaffolds

| Activity | Target/Application Area | Finding | Reference(s) |

| Anticancer | Breast Cancer | Development of potent, oral Selective Estrogen Receptor Degraders (SERDs) targeting ERα. | nih.gov |

| General Oncology | Inhibition of tumor cell proliferation and induction of apoptosis. | nih.govrsc.org | |

| Antimicrobial | Bacteriology | Inhibition of growth of bacteria such as Bacillus subtilis. | nih.gov |

| General Microbiology | Targeting both bacterial and fungal pathogens. | rsc.org | |

| Antiparasitic | Malaria | Activity against chloroquine-sensitive and resistant strains of P. falciparum. | rsc.org |

Rational Drug Design Approaches for Thiochromane Scaffolds

Rational drug design utilizes knowledge of a biological target's structure and function to create new therapeutic agents. nih.govlongdom.org This methodical approach is highly applicable to privileged scaffolds like thiochromane, aiming to optimize molecular interactions and improve efficacy while minimizing costs and development time. nih.govresearchgate.net

Two primary strategies in rational drug design are particularly relevant for thiochromane scaffolds:

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or NMR), SBDD can be employed. longdom.org Computational tools like molecular docking can simulate how analogues of this compound might fit into the target's binding site. This allows medicinal chemists to design modifications that enhance binding affinity and selectivity. longdom.orgnih.gov

Ligand-Based Drug Design (LBDD) : In the absence of a known target structure, LBDD relies on the knowledge of other molecules that bind to the target. longdom.org By analyzing the structure-activity relationships (SAR) of a series of active thiochromane analogues, pharmacophore models can be generated. These models define the essential structural features required for biological activity, guiding the design of new, more potent compounds. nih.govbohrium.com

By applying these rational design principles, researchers can systematically modify the thiochromane core, including the methoxy (B1213986) and carboxylic acid groups of the parent compound, to develop highly potent and selective drug candidates. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The creation of diverse and structurally complex libraries of thiochromane analogues is crucial for exploring their full therapeutic potential. Modern synthetic chemistry offers several advanced methodologies to achieve this, moving beyond traditional techniques to build intricate molecular architectures. preprints.orgresearchgate.net

Recent advancements in the synthesis of complex thiochromane derivatives include:

One-Pot and Multi-Component Reactions (MCRs) : These efficient strategies allow for the construction of complex molecules in a single reaction vessel, saving time, resources, and reducing waste. nih.govpreprints.org MCRs have been used to synthesize complex chromenopyridine derivatives from chromanone starting materials. nih.gov

Photocatalysis : The use of light to drive chemical reactions offers a powerful and green method for creating novel molecular patterns that are difficult to achieve with traditional chemistry. technologynetworks.com This approach, known as photoinduced energy transfer, can be used to create complex heterocyclic molecules efficiently. technologynetworks.com

Synthesis of Fused and Spirocyclic Systems : Thiochromanone intermediates are versatile synthons for producing complex heterocyclic compounds, including chromano-pyrazolines and chiral spiro[chromane-thiochroman]-4-ones. researchgate.netbohrium.com These complex, three-dimensional structures are of great interest in drug discovery for their potential to interact with biological targets in novel ways.

These advanced methods enable chemists to systematically explore the chemical space around the this compound scaffold, creating novel and complex analogues for biological screening.

Table 2: Advanced Synthetic Strategies for Thiochromane Analogues

| Methodology | Description | Potential Application | Reference(s) |

| One-Pot Synthesis | Multiple reaction steps are performed in a single vessel, eliminating intermediate purification. | Efficiently produces a broad scope of thiochromones from readily available thiophenols. | preprints.org |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single reaction to form a complex product. | Used for the green and efficient synthesis of thiochromeno[4,3-b]pyridine derivatives. | nih.gov |

| Photocatalysis | Uses light to initiate and drive chemical reactions. | Enables the creation of new structural patterns in heterocyclic molecules previously difficult to access. | technologynetworks.com |

| Spirocyclization | Creates complex molecules containing two rings connected by a single common atom. | Synthesis of chiral spiro[chromane-thiochroman]-4-ones for stereoselective biological evaluation. | researchgate.net |

Integration of Computational and Experimental Studies in Drug Discovery

In the context of this compound, this integration would follow a cyclical workflow:

Computational Screening & Design : Computer-Aided Drug Design (CADD) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to screen virtual libraries of thiochromane analogues against a specific biological target. jddhs.comfrontiersin.org These simulations predict binding affinities and other properties, helping to prioritize which compounds to synthesize.

Chemical Synthesis : The most promising candidates identified in silico are then synthesized using advanced methodologies as described in the previous section.

Experimental Validation : The synthesized compounds undergo in vitro and in vivo testing to measure their actual biological activity and validate the computational predictions. For example, studies on thiophene (B33073) derivatives have shown a good correlation between in silico docking scores and in vitro cytotoxicity results. techscience.com

Iterative Optimization : The experimental data is then used to refine the computational models, leading to a new cycle of design, synthesis, and testing. This iterative process allows for the rapid optimization of lead compounds, enhancing potency and selectivity while improving pharmacokinetic properties. longdom.orgjddhs.com

By combining computational predictions with experimental validation, the drug discovery process for thiochromane-based therapeutics can be made more efficient, cost-effective, and precise. jddhs.com

Q & A

Q. What are the common synthetic routes for 8-Methoxythiochromane-3-carboxylic acid, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves three stages: (1) thiochromane ring formation via condensation of thiophenol derivatives with aldehydes/ketones under acidic conditions; (2) methoxylation at the 8-position using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃); (3) carboxylation at the 3-position via Friedel-Crafts acylation or carbon dioxide insertion under high pressure. Key intermediates (e.g., 8-methoxythiochromane) are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC (>98% purity thresholds) .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.7–3.9 ppm. The thiochromane ring protons show characteristic splitting patterns (e.g., δ 2.8–3.2 ppm for CH₂ groups adjacent to sulfur).

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ confirm the carboxylic acid group.

- Mass Spectrometry : Molecular ion peaks align with the molecular formula (e.g., C₁₁H₁₀O₃S, MW 246.26 g/mol) and fragmentation patterns validate the thiochromane backbone .

Q. What are the typical research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound is explored for:

- Antioxidant activity : Scavenging free radicals in cellular assays (e.g., DPPH/ABTS radical inhibition).

- Enzyme inhibition : Targeting cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) via competitive binding studies using fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during carboxylation to favor the desired (R)- or (S)-enantiomer.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What strategies address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with chloro at the 8-position) and compare IC₅₀ values in bioassays.

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-2) and identify steric/electronic mismatches.

- Meta-Analysis : Cross-reference data from analogs (e.g., 8-Chlorochroman-3-carboxylic acid ) to isolate substituent-specific effects.

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water mixtures) to assess solubility and stability.

- pKa Estimation : Tools like MarvinSketch predict carboxylic acid dissociation constants, guiding pH-dependent reaction designs .

Data Contradiction Analysis

Example Scenario : Conflicting reports on antioxidant efficacy in cell-free vs. cellular assays.

- Resolution Strategy :

- Assay Conditions : Compare radical concentrations (e.g., 50 μM vs. 100 μM DPPH) and solvent polarity effects.

- Cellular Uptake : Measure intracellular compound levels via LC-MS to rule out permeability limitations.

- Pro-Oxidant Effects : Test for ROS generation at higher doses using fluorogenic probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.